

The Structural Elucidation of Tetrahydroxydiboron: A Technical Guide

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Compound of Interest

Compound Name: Tetrahydroxydiboron

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Introduction

Tetrahydroxydiboron, $B_2(OH)_4$, also known as diboronic acid or bis-boric acid, is a unique inorganic compound that has garnered significant interest in synthetic chemistry. Its utility as a precursor to boronic acids for Suzuki-Miyaura cross-coupling reactions, a mild reducing agent, and a building block for novel materials has made a thorough understanding of its structural and chemical properties paramount. This technical guide provides an in-depth analysis of the core structure of **tetrahydroxydiboron**, supported by quantitative data, detailed experimental protocols, and visualizations of its key reaction pathways.

Molecular Structure and Properties

Tetrahydroxydiboron is a white, crystalline solid that is soluble in water and polar organic solvents.^[1] The molecule consists of two boron atoms, each bonded to two hydroxyl groups, and a direct boron-boron (B-B) single bond.

Crystallographic Data

The definitive three-dimensional structure of **tetrahydroxydiboron** in the solid state has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1/c$.^[1] In the solid state, the molecules are organized into two-dimensional

sheets through extensive intermolecular hydrogen bonding.[2][3] The key structural parameters are summarized in the table below.

Parameter	Molecule 1	Molecule 2
Bond Lengths (Å)		
B-B	1.710(4)[4]	1.715(5)[4]
B(1)-O(1)	1.363(3)	1.360(3)
B(1)-O(2)	1.369(3)	1.365(3)
B(2)-O(3)	1.366(3)	1.368(3)
B(2)-O(4)	1.361(3)	1.361(3)
Bond Angles (°)		
O(1)-B(1)-O(2)	118.0(2)	118.2(2)
O(3)-B(2)-O(4)	118.1(2)	118.3(2)
O(1)-B(1)-B(2)	121.5(2)	121.2(2)
O(2)-B(1)-B(2)	120.5(2)	120.6(2)
O(3)-B(2)-B(1)	120.8(2)	120.4(2)
O(4)-B(2)-B(1)	121.1(2)	121.3(2)
Torsion Angles (°)		
O(1)-B(1)-B(2)-O(3)	178.9(2)	-179.5(2)
O(2)-B(1)-B(2)-O(4)	-179.3(2)	179.8(2)

Note: Data extracted from the crystallographic information file (CIF) corresponding to the publication by Baber et al. in New Journal of Chemistry, 2003, 27, 773-775.

The B-B bond length is a critical feature of the molecule, and the experimentally determined values are consistent with a single bond. The boron atoms exhibit trigonal planar geometry, with the O-B-O and O-B-B bond angles close to 120°. The molecule adopts a nearly planar, anti-periplanar conformation in the solid state.

Spectroscopic Properties

Infrared (IR) Spectroscopy: The IR spectrum of solid **tetrahydroxydiboron** is characterized by strong absorptions corresponding to the O-H and B-O stretching vibrations. A broad band in the region of 3200-3600 cm^{-1} is indicative of the hydrogen-bonded O-H groups. Strong absorptions between 1300 and 1400 cm^{-1} are attributed to the B-O stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its limited solubility and potential for decomposition in certain solvents, obtaining high-resolution NMR spectra of **tetrahydroxydiboron** can be challenging. In deuterated dimethyl sulfoxide (DMSO-d_6), a broad singlet for the hydroxyl protons is typically observed. ^{11}B NMR spectroscopy is a valuable tool for characterizing boron-containing compounds. For **tetrahydroxydiboron**, a single resonance is expected, with a chemical shift that is characteristic of a tetracoordinate boronic acid derivative.

Experimental Protocols

Synthesis of Tetrahydroxydiboron

A common and efficient method for the synthesis of **tetrahydroxydiboron** involves the hydrolysis of tetrakis(dimethylamino)diboron.

Materials:

- Tetrakis(dimethylamino)diboron
- Hydrochloric acid (1 M)
- Deionized water
- Ice bath
- Magnetic stirrer and stir bar
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve tetrakis(dimethylamino)diboron in deionized water.
- Cool the solution to 0 °C in an ice bath.
- Slowly add 1 M hydrochloric acid dropwise to the stirred solution. A white precipitate of **tetrahydroxydiboron** will form.
- Continue stirring at 0 °C for 1 hour after the addition is complete.
- Collect the white solid by vacuum filtration using a Büchner funnel.
- Wash the solid with a small amount of cold deionized water.
- Dry the product under vacuum to yield pure **tetrahydroxydiboron**.

Characterization Protocols

Crystal Growth:

- Dissolve the synthesized **tetrahydroxydiboron** in a minimal amount of hot deionized water to create a saturated solution.
- Allow the solution to cool slowly to room temperature.
- Colorless, plate-like crystals suitable for X-ray diffraction will form over several days.

Data Collection and Structure Refinement:

- Mount a suitable crystal on a goniometer head.
- Collect diffraction data at a controlled temperature (e.g., 150 K) using a diffractometer equipped with a Mo K α or Cu K α radiation source.
- Process the diffraction data using appropriate software to obtain a set of structure factors.
- Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters by full-matrix least-squares on F².

Sample Preparation:

- Prepare a KBr pellet by mixing a small amount of the solid **tetrahydroxydiboron** sample (approximately 1-2 mg) with dry potassium bromide (approximately 100-200 mg) in an agate mortar and pestle.
- Grind the mixture to a fine powder.
- Press the powder into a transparent pellet using a hydraulic press.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the spectrum over the desired range (e.g., 4000-400 cm^{-1}).

Sample Preparation:

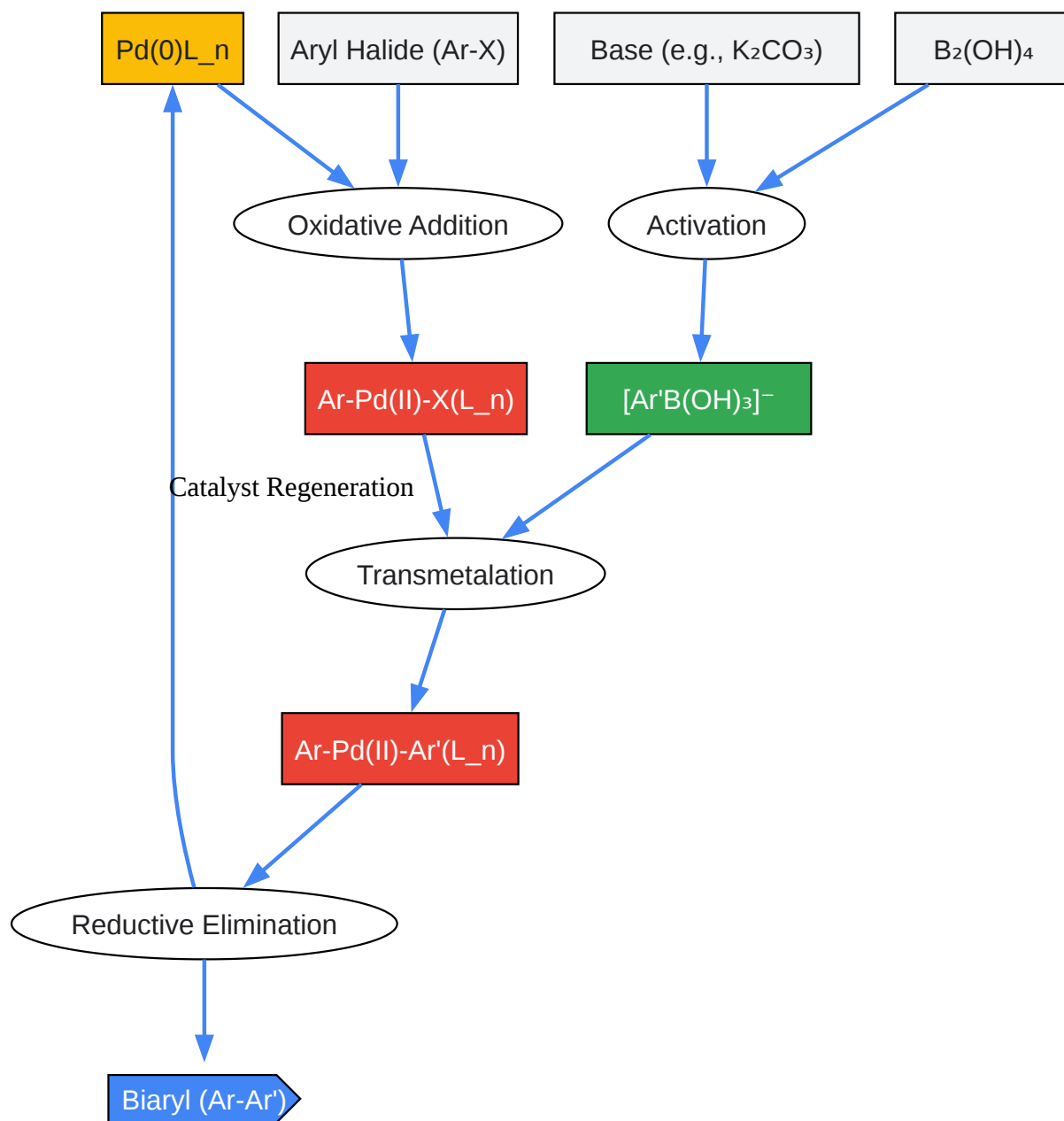
- Dissolve approximately 10-20 mg of **tetrahydroxydiboron** in a suitable deuterated solvent (e.g., DMSO- d_6) in an NMR tube.
- Ensure the sample is fully dissolved. If necessary, gentle warming can be applied, but be cautious of potential decomposition.

Data Acquisition:

- Acquire ^1H and ^{11}B NMR spectra on a high-field NMR spectrometer.
- For ^{11}B NMR, use a boron-free probe or a probe with a known background signal that can be subtracted.

Signaling Pathways and Experimental Workflows

Tetrahydroxydiboron is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The catalytic cycle involves a palladium catalyst and a base.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction using **tetrahydroxydiboron**.

The workflow for a typical Miyaura borylation followed by a Suzuki-Miyaura coupling is depicted below.



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